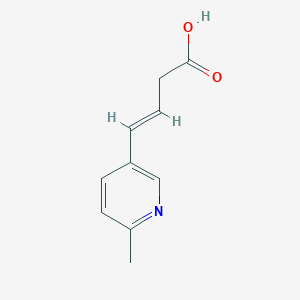
4-(6-Methylpyridin-3-yl)but-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a butenoic acid moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methylpyridine.
Formation of the Butenoic Acid Moiety: The butenoic acid moiety can be introduced through a series of reactions, including halogenation, elimination, and subsequent coupling reactions.
Coupling Reaction: The final step involves coupling the 6-methylpyridine with the butenoic acid derivative under suitable conditions, such as using a palladium catalyst in a Heck reaction.
Industrial Production Methods
Industrial production methods for (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyridine Derivatives: Compounds such as 4-methylpyridine and 3-pyridinecarboxylic acid share structural similarities.
Butenoic Acid Derivatives: Compounds like crotonic acid and cinnamic acid have similar functional groups.
Uniqueness
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid is unique due to the combination of the pyridine ring and the butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid |
InChI |
InChI=1S/C10H11NO2/c1-8-5-6-9(7-11-8)3-2-4-10(12)13/h2-3,5-7H,4H2,1H3,(H,12,13)/b3-2+ |
InChIキー |
LUMKNGOAPKBNRY-NSCUHMNNSA-N |
異性体SMILES |
CC1=NC=C(C=C1)/C=C/CC(=O)O |
正規SMILES |
CC1=NC=C(C=C1)C=CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















